1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide

Epigenetics HDAC Inhibition GPCR Pharmacology

This azetidine carboxamide derivative (CAS 1396845-76-3) is a pharmacologically unique, dual-target probe with validated HDAC2 inhibition (IC50 205 nM) and high-affinity ADORA1 binding (Ki 3.5 nM). The ortho-fluorine substitution pattern is critical—close analogs with altered halogen positions (e.g., 3-fluorophenyl or 4-fluorophenyl) or absent the benzodioxole group cannot be assumed to maintain either target engagement or the specific potency ratio. Use it as a benchmark reference standard for HDAC2 enzymatic assays, ADORA1 competitive binding studies, or dual-pathway (epigenetic/GPCR) mechanistic investigations. Lot-specific validation ensures target fidelity; request QC documentation with your inquiry.

Molecular Formula C18H15FN2O4
Molecular Weight 342.326
CAS No. 1396845-76-3
Cat. No. B2754497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide
CAS1396845-76-3
Molecular FormulaC18H15FN2O4
Molecular Weight342.326
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C18H15FN2O4/c19-13-3-1-2-4-14(13)20-17(22)12-8-21(9-12)18(23)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22)
InChIKeyLOQIVUDMGQSVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide: Baseline Identity and Database Profile for Procurement


1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide (CAS 1396845-76-3) is a synthetic small molecule classified as an azetidine carboxamide derivative incorporating a 1,3-benzodioxole moiety [1]. Its identity is confirmed by its PubChem CID 71785411 and ChEMBL-ID CHEMBL3439734, establishing its presence in curated bioactive compound databases [1]. The compound has a molecular weight of 342.3 g/mol and a molecular formula of C18H15FN2O4.

Why Substituting 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide with a Generic In-Class Analog Risks Assay Failure


While the 1,3-benzodioxole-5-carbonyl-azetidine-3-carboxamide scaffold is common to a class of bioactive molecules, simple substitution at the aniline position is not pharmacologically conservative. Based on curated bioactivity annotations, this specific N-(2-fluorophenyl) derivative exhibits inhibitory activity against both Histone Deacetylase 2 (HDAC2) and the Adenosine A1 Receptor (ADORA1) [1]. This dual-target profile is highly sensitive to the ortho-fluorine substitution pattern, meaning close analogs with altered halogen positions (e.g., 3-fluorophenyl or 4-fluorophenyl) or absent the benzodioxole group cannot be assumed to maintain either target engagement or the specific potency ratio, necessitating lot-specific validation rather than generic interchange.

Quantitative Differentiation Evidence for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide Against In-Class Comparators


Dual-Target Engagement Profile: HDAC2 and Adenosine A1 Receptor Inhibition

This compound is annotated with dual-target bioactivity, showing inhibitory activity against HDAC2 (IC50 = 205 nM) and adenosine A1 receptor (Ki = 3.5 nM). Most in-class benzodioxole-azetidine analogs lack public annotation for this specific dual-profile, establishing a unique occupancy fingerprint for this compound [1].

Epigenetics HDAC Inhibition GPCR Pharmacology

HDAC2 Inhibitory Potency: Quantified IC50 Value

The compound demonstrates an IC50 of 205 nM against recombinant human HDAC2. This value is derived from a specific enzymatic assay measuring deacetylation of a fluorogenic substrate. The presence of a quantifiable IC50 provides a baseline for batch-to-batch activity verification, unlike analogs where no such data is publicly available [1].

Epigenetics HDAC Inhibitor Enzyme Assay

Adenosine A1 Receptor Binding Affinity: Sub-4 nM Ki

Radioligand displacement assays reveal a Ki of 3.5 nM for the human adenosine A1 receptor (ADORA1) expressed in CHO cell membranes. This sub-4 nM affinity is a specific quantitative parameter that can be used to benchmark this compound against other azetidine-based ligands, many of which lack published affinity data for this receptor [1].

GPCR Radioligand Binding Adenosine Receptor

Chemical Structure Identity and Purity Benchmarks via Curated Database Entry

The compound's presence in PubChem (CID 71785411) with a defined InChI Key (LOQIVUDMGQSVDT-UHFFFAOYSA-N) and ChEMBL-ID (CHEMBL3439734) provides a verifiable structural identity benchmark. This allows for analytical confirmation using standard techniques (e.g., LC-MS, 1H-NMR) against deposited data, whereas many close analogs from non-curated sources lack such reference identifiers, complicating incoming quality control [1].

Cheminformatics Quality Control Structural Confirmation

Recommended Research Applications for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide Based on Quantitative Evidence


HDAC2 Inhibitor Screening and Assay Validation

With a defined IC50 of 205 nM against recombinant human HDAC2, this compound serves as a benchmark tool for validating HDAC2 enzymatic assays. Its quantifiable potency allows researchers to standardize fluorescence-based deacetylation protocols and compare newly synthesized azetidine derivatives against a characterized reference point [1].

Adenosine A1 Receptor (ADORA1) Radioligand Binding Studies

The confirmed Ki of 3.5 nM at the human ADORA1 receptor supports its use as a reference ligand in competitive binding assays. This is particularly relevant for laboratories studying GPCR-ligand interactions or screening for novel adenosine receptor modulators, where a high-affinity, well-characterized tool compound is essential for assay calibration [1].

Dual-Target Pharmacological Profiling in Epigenetics and Neurosignaling

For research programs exploring the intersection of epigenetic modulation and GPCR signaling, this compound's dual activity (HDAC2 and ADORA1) provides a unique pharmacological probe. Its profile can be leveraged to investigate synergistic effects between histone deacetylation and adenosine receptor pathways, a hypothesis that cannot be tested with single-target analogs [1].

Analytical Chemistry Reference Standard for Azetidine Carboxamide Identification

The compound's fully resolved chemical identifiers (PubChem CID 71785411, ChEMBL-ID CHEMBL3439734, and unique InChI Key) establish it as a reliable reference standard for analytical method development. Laboratories can use these identifiers to confirm the identity of this specific azetidine carboxamide scaffold in complex mixtures via HPLC or mass spectrometry, a utility not guaranteed with poorly characterized analogs [1].

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.